2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Description
Chemical Structure: The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, an acetic acid moiety at position 4, and a 4-aminobenzyl group at position 1 (Figure 1). This structure combines a heterocyclic aromatic system with a polar carboxylic acid and a primary amine, enabling diverse chemical interactions.
Properties
IUPAC Name |
2-[1-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(7-14(18)19)10(2)17(16-9)8-11-3-5-12(15)6-4-11/h3-6H,7-8,15H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUXHPIZXBCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)N)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the aminobenzyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Research indicates potential activity against various cancer cell lines, warranting further investigation into its mechanism of action and efficacy.
Biochemical Probes
Due to its unique structure, 2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can serve as a biochemical probe to study specific biological pathways or molecular interactions. Its ability to bind selectively to certain targets makes it valuable in drug discovery processes.
Material Science
The compound's unique properties allow for its use in developing new materials:
- Polymers and Coatings: Its chemical structure can be utilized to synthesize polymers with specific properties such as increased durability or resistance to environmental factors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines with low toxicity to normal cells. |
| Study C | Material Development | Developed a polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The aminobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s analogs vary in substituents on the benzyl group or pyrazole ring, altering electronic, steric, and solubility properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Functional Differences
In contrast, chloro () and fluoro () substituents are electron-withdrawing, reducing solubility but increasing stability against oxidation .
Steric Effects :
- The adamantane derivative () introduces significant bulk, likely reducing membrane permeability but enhancing binding to hydrophobic targets (e.g., enzymes with large active sites) .
Acid-Base Properties :
Biological Activity
2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-aminobenzyl group and an acetic acid moiety. Its molecular formula is , with a molar mass of approximately 290.33 g/mol. The presence of the pyrazole ring is indicative of significant biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Preliminary studies have suggested that related pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with structural similarities to this compound were tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 µg/mL |
| Compound B | Escherichia coli | 8 µg/mL |
| Compound C | Mycobacterium abscessus | 6 µg/mL |
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has shown promising results. In vitro studies using A549 human lung adenocarcinoma cells revealed that compounds similar to this compound can reduce cell viability significantly. For example, one study reported a reduction in viability to 66% at a concentration of 100 µM .
Table 2: Anticancer Activity Against A549 Cells
| Compound | Viability (%) at 100 µM | Comparison to Cisplatin |
|---|---|---|
| Compound D | 78% | Less effective |
| Compound E | 64% | Comparable |
| Compound F | 61% | More effective |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. For instance, certain derivatives demonstrated IC50 values below 50 µM in cell-based assays targeting inflammatory responses .
Table 3: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound G | 30.1 | NF-κB inhibition |
| Compound H | 25.0 | JNK pathway inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
-
Case Study on Anticancer Properties :
A study conducted using an A549 cell model assessed the cytotoxic effects of various pyrazole derivatives. The results indicated that modifications to the pyrazole structure significantly influenced anticancer activity, with specific substitutions enhancing potency . -
Case Study on Anti-inflammatory Effects :
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The findings revealed that certain compounds effectively reduced inflammation markers and improved overall health outcomes in treated mice .
Q & A
Q. What are the recommended synthesis routes for 2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid?
A common approach involves reacting substituted benzaldehydes with pyrazole precursors under reflux conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can be condensed with benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Modifications to the benzyl or pyrazole substituents (e.g., methyl groups) can be tailored using similar protocols .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C-NMR : To confirm the pyrazole ring substitution pattern and acetic acid side chain .
- FTIR : Identifies functional groups like the carboxylic acid (-COOH) and aromatic amines (-NH2) .
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions, often refined using SHELXL .
Q. How can solubility and purification challenges be addressed?
The compound is typically purified via recrystallization from ethanol or methanol. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays, while acetic acid derivatives (e.g., methyl esters) may improve lipophilicity .
Advanced Research Questions
Q. How is SHELX software applied in structural refinement for crystallographic studies?
SHELXL is widely used for small-molecule refinement, particularly for high-resolution data. Key steps include:
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
SAR studies often involve synthesizing analogs with variations in:
- Pyrazole substituents (e.g., methyl vs. cyclopropyl groups) to assess steric effects.
- Benzyl group modifications (e.g., halogenation) to modulate electronic properties. Biological assays (e.g., antifungal or herbicidal activity) are paired with computational docking to identify critical binding motifs .
Q. How can discrepancies in reported biological activity data be resolved?
Conflicting results may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:
Q. What computational methods (e.g., DFT) are used to study electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:
Q. How are regiochemical challenges in synthesis addressed?
Regioselectivity in pyrazole substitution is controlled by:
- Protecting groups : Temporarily block reactive sites (e.g., acetic acid) during coupling reactions.
- Catalytic conditions : Use Pd-mediated cross-coupling for selective benzyl group introduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
